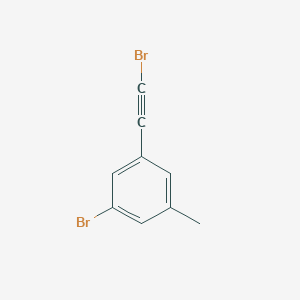

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene

Description

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is an organic compound with a unique structure that includes both bromine and ethynyl groups attached to a benzene ring

Properties

IUPAC Name |

1-bromo-3-(2-bromoethynyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2/c1-7-4-8(2-3-10)6-9(11)5-7/h4-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJNYCQMJMMRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Bromoethynylation Sequence

Initial Bromination: The aromatic ring is first brominated at the desired position using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). This step ensures selective substitution of bromine onto the aromatic ring, typically at the 1-position if starting from 3-methylbenzene derivatives.

Introduction of the Bromoethynyl Group: The bromoethynyl substituent is introduced by reaction of the aromatic precursor with a bromoalkyne reagent or by bromination of an ethynyl intermediate. This is often performed in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at low temperatures to control reactivity and selectivity, minimizing side reactions.

Reaction Conditions and Catalysts

Solvent: Inert, non-polar solvents like dichloromethane or carbon tetrachloride are preferred to stabilize reactive intermediates and facilitate selective bromination.

Temperature: Low temperatures (0°C to room temperature) are maintained during bromination to avoid over-bromination and decomposition.

Catalysts: Lewis acids such as AlCl3 or FeBr3 catalyze the electrophilic aromatic substitution efficiently.

Purification

- The crude product is purified by standard methods such as recrystallization or column chromatography using silica gel to isolate the pure 1-bromo-3-(2-bromoethynyl)-5-methylbenzene.

Industrial Scale Considerations

Industrial synthesis follows similar steps but employs continuous flow reactors for better control of reaction parameters, higher yields, and improved safety.

Advanced purification techniques like distillation and recrystallization are optimized to ensure product purity.

Reaction parameters are carefully controlled to maximize yield and minimize by-products.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Aromatic Bromination | Br2 or NBS + AlCl3/FeBr3 | CH2Cl2 or CCl4 | 0°C to RT | Selective bromination on ring |

| Introduction of Bromoethynyl | Bromoalkyne or bromination | CH2Cl2 or CCl4 | 0°C to RT | Controlled to avoid side reactions |

| Purification | Silica gel chromatography | - | Ambient | Recrystallization or chromatography |

Research Findings and Characterization

The synthetic procedures are supported by spectroscopic characterization including NMR (proton and carbon), FT-IR, and mass spectrometry to confirm the structure and purity of the compound.

NMR spectra show characteristic signals for aromatic protons, methyl group, and the ethynyl proton environment.

FT-IR spectra confirm the presence of the ethynyl C≡C stretch and C-Br bonds.

Mass spectrometry provides molecular ion peaks consistent with the expected molecular weight.

These methods confirm the successful synthesis of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 3-(2-substituted ethynyl)-5-methylbenzene derivatives.

Oxidation: Formation of 3-(2-oxoethynyl)-5-methylbenzene.

Reduction: Formation of 3-(2-ethynyl)-5-methylbenzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various substitution reactions, allowing for the introduction of different functional groups that are essential in drug design and development.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential biological activities. Its structure allows it to interact with specific biological targets, which can lead to the modulation of biological pathways. Researchers explore its use as a building block for new drugs, particularly those targeting cancer and other diseases where brominated compounds have shown efficacy.

Material Science

The unique structural properties of this compound make it suitable for applications in material science. It is utilized in the preparation of advanced materials such as polymers and liquid crystals. These materials can exhibit specific optical or electronic properties that are beneficial in various technological applications, including displays and sensors.

Chemical Biology

In chemical biology, this compound is employed in studies involving the modification of biomolecules. It can serve as a chemical probe to investigate biological processes at the molecular level. The ability to introduce brominated groups into biomolecules allows researchers to study protein interactions and enzyme activities, providing insights into cellular mechanisms.

Case Study 1: Drug Development

A study highlighted the synthesis of novel brominated compounds using this compound as a starting material. Researchers reported successful modifications leading to compounds with enhanced anti-cancer activity compared to non-brominated analogs. The mechanism involved the formation of reactive intermediates that selectively targeted cancer cells while sparing normal cells.

Case Study 2: Material Properties

Another investigation focused on the application of this compound in developing high-performance polymers. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making these materials suitable for aerospace applications.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene

- 1-Bromo-3-(2-bromoethynyl)-5-ethylbenzene

- 1-Bromo-3-(2-bromoethynyl)-5-tert-butylbenzene

Uniqueness

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and ethynyl groups allows for versatile chemical transformations and applications in various fields of research .

Biological Activity

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene, a compound with the CAS number 2227272-64-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of bromine substituents and a methyl group. The molecular structure can be represented as follows:

- Molecular Formula : CHBr

- Molecular Weight : 285.97 g/mol

- CAS Number : 2227272-64-0

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of various brominated compounds, including this compound. The compound has shown promising activity against a range of bacteria and fungi.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 20 µM |

| Escherichia coli | Moderate | 40 µM |

| Candida albicans | Active | 30 µM |

The above table summarizes the antimicrobial efficacy of the compound against selected pathogens, indicating its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been tested against:

- Breast cancer (MCF-7 cell line)

- Lung cancer (A549 cell line)

- Colorectal cancer (HT-29 cell line)

The results demonstrated that the compound inhibits cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : It may intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial cells and cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various brominated compounds, including this compound. The study found that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with an MIC comparable to that of standard antibiotics .

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a reduction in cell viability, with IC50 values demonstrating potent cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-3-(2-bromoethynyl)-5-methylbenzene, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of brominated aromatic compounds often involves sequential halogenation and alkyne functionalization. For bromoethynyl groups, Sonogashira coupling or direct bromination of pre-existing ethynyl moieties can be employed. Reagents like N-bromosuccinimide (NBS) or elemental bromine under controlled temperatures (e.g., 0–25°C) are typical, with solvent polarity (e.g., DCM vs. THF) impacting regioselectivity . Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradients) and monitored by TLC or HPLC.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substitution patterns, with H coupling constants revealing spatial relationships between protons. DEPT-135 clarifies carbon hybridization.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves 3D structure and confirms bromine/ethynyl positioning. ORTEP-III visualizes thermal ellipsoids and molecular packing .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

Advanced Research Challenges

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or crystal-packing forces. Strategies include:

- Triangulation : Cross-validate NMR shifts with DFT calculations (e.g., B3LYP/6-31G*) using implicit solvent models (e.g., PCM for DCM).

- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers of the ethynyl group.

- Crystallographic Validation : Compare experimental bond lengths/angles with optimized computational geometries .

Q. What challenges arise in optimizing cross-coupling reactions involving the bromoethynyl moiety, and how are they mitigated?

- Methodological Answer : The electron-deficient ethynyl group may hinder traditional Pd-catalyzed couplings. Solutions include:

- Catalyst Tuning : Use Pd(PPh) with CuI co-catalysis to stabilize intermediates.

- Solvent/Base Optimization : DMF or DMSO with CsCO enhances nucleophilicity.

- In Situ Monitoring : Reaction progress is tracked via GC-MS to identify side products (e.g., homocoupling) and adjust stoichiometry .

Q. How do steric and electronic effects influence the reactivity of the dual bromine substituents in substitution reactions?

- Methodological Answer :

- Steric Effects : The methyl group at position 5 and ethynyl bromine create steric hindrance, favoring meta over para substitution.

- Electronic Effects : Bromine’s electronegativity deactivates the ring, requiring strong nucleophiles (e.g., NaN) or Lewis acids (e.g., FeCl) to direct reactivity. Competitive pathways (e.g., elimination vs. substitution) are analyzed via kinetic isotope effects (KIEs) or Hammett plots .

Data Interpretation and Validation

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer :

- Standardized Conditions : Document reaction parameters (e.g., degassing methods, inert atmosphere purity).

- Interlab Calibration : Share reference NMR spectra (e.g., in CDCl) and crystallographic CIF files.

- Purity Metrics : Report melting points, HPLC retention times, and elemental analysis (C, H, Br) with tolerances (±0.3%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.